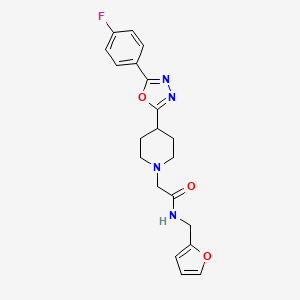

2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(furan-2-ylmethyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-N-(furan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN4O3/c21-16-5-3-14(4-6-16)19-23-24-20(28-19)15-7-9-25(10-8-15)13-18(26)22-12-17-2-1-11-27-17/h1-6,11,15H,7-10,12-13H2,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGZBBZCLNMMDKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)CC(=O)NCC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(furan-2-ylmethyl)acetamide is a derivative of oxadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential as an anticancer agent and other therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 303.32 g/mol. The structure features a piperidine ring, a furan moiety, and a 1,3,4-oxadiazole core, which is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of oxadiazole derivatives. For instance, compounds containing the oxadiazole ring have shown significant cytotoxic activity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 0.65 | Induction of apoptosis via p53 pathway |

| 1,2,4-Oxadiazole Derivative | SK-MEL-2 | 0.75 | Cell cycle arrest at G0-G1 phase |

| 1,3,4-Oxadiazole Derivative | PANC-1 | 2.41 | Disruption of DNA duplication machinery |

The compound has been shown to increase p53 expression levels and activate caspase-3 cleavage in MCF-7 cells, leading to apoptotic cell death . Additionally, molecular docking studies suggest that it interacts favorably with cancer-related targets similar to established drugs like Tamoxifen .

Antimicrobial Activity

In addition to its anticancer properties, oxadiazole derivatives have demonstrated antimicrobial activity. For example, certain derivatives have been effective against drug-resistant strains of Mycobacterium tuberculosis and other pathogens . The presence of specific substituents on the oxadiazole ring can enhance this activity.

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole compounds is heavily influenced by their structural features. Modifications at various positions on the oxadiazole ring can lead to significant changes in potency and selectivity:

- Substituent Variations : The introduction of electron-withdrawing groups (EWGs) has been shown to enhance anticancer activity.

- Ring Modifications : Alterations in the furan or piperidine components can impact binding affinity and biological efficacy.

- Hydrophobic Interactions : The presence of aromatic rings increases hydrophobic interactions with target proteins, improving binding and activity.

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of various oxadiazole derivatives against breast cancer cells (MCF-7). The results indicated that compounds with fluorophenyl substitutions exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of oxadiazoles against Staphylococcus aureus. The study found that derivatives with longer alkyl chains showed superior activity due to increased membrane permeability .

Scientific Research Applications

Anticancer Applications

Recent studies have indicated that compounds featuring the oxadiazole structure exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have been shown to inhibit tumor cell proliferation across various cancer types. The compound under discussion may share similar properties due to its structural analogies with known active compounds.

A study demonstrated that related oxadiazol derivatives exhibited percent growth inhibitions (PGIs) against cancer cell lines such as SNB-19 and OVCAR-8, suggesting that the incorporation of the oxadiazole moiety can enhance anticancer activity .

Antimicrobial Properties

Compounds containing piperidine and oxadiazole rings have also been evaluated for their antimicrobial efficacy. Research indicates that these compounds can act against various pathogens, including bacteria and fungi. The potential for developing novel antimicrobial agents from this class of compounds is significant, particularly in light of rising antibiotic resistance.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The following table summarizes key structural features that may influence biological activity:

| Structural Feature | Description | Impact on Activity |

|---|---|---|

| Oxadiazole Ring | Enhances electron affinity | Potentially increases interaction with biological targets |

| Piperidine Ring | Provides flexibility | May improve binding to receptor sites |

| Fluorine Substitution | Increases lipophilicity | Enhances membrane permeability |

| Furan Group | Contributes to bioactivity | May interact with specific enzymes or receptors |

Case Studies

- Anticancer Efficacy : In a study focusing on N-Aryl oxadiazol derivatives, compounds similar to 2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(furan-2-ylmethyl)acetamide showed promising results against various cancer cell lines, indicating a potential pathway for further development as anticancer agents .

- Antimicrobial Screening : A series of oxadiazol derivatives were synthesized and screened for their antimicrobial activities, showing significant inhibition against both Gram-positive and Gram-negative bacteria. This suggests that modifications to the structure could lead to effective antimicrobial agents .

Q & A

Q. What are the common synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step reactions, including:

- Oxadiazole ring formation : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .

- Piperidine coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperidine moiety .

- Acetamide functionalization : Reaction of activated carbonyl intermediates (e.g., chloroacetamide) with furfurylamine under basic conditions (e.g., NaH or K₂CO₃) .

Q. Critical Conditions :

- Solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance solubility .

- Temperature control (60–100°C) and anhydrous environments prevent side reactions .

Q. Example Reaction Table :

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Oxadiazole formation | POCl₃, 80°C, 6h | 65–75% | |

| Piperidine coupling | DMF, K₂CO₃, 60°C | 50–60% |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., 4-fluorophenyl protons at δ 7.2–7.8 ppm) and piperidine ring conformation .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 424.15 [M+H]⁺) .

Q. What structural features are critical for its biological activity?

Q. How does this compound’s stability vary under different storage or experimental conditions?

- Thermal stability : Decomposes above 200°C; store at 4°C in inert atmosphere .

- pH sensitivity : Stable in neutral buffers (pH 6–8); hydrolyzes in strong acids/bases .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Q. SAR Table :

| Modification | Biological Impact | Reference |

|---|---|---|

| Oxadiazole → Thiadiazole | Reduced enzyme inhibition | |

| Furan → Thiophene | Enhanced cytotoxicity |

Q. What strategies improve reaction yields in large-scale synthesis?

Q. How do stress-testing studies (e.g., oxidative, photolytic) inform formulation development?

- Oxidative stress : Degrades rapidly in H₂O₂; requires antioxidant additives (e.g., ascorbic acid) .

- Photostability : UV light induces furan ring cleavage; use amber vials for storage .

Q. How should researchers address contradictions in reported biological activity data?

Q. What computational tools predict its mechanism of action?

Q. How can in vitro and in vivo models validate its therapeutic potential?

- In vitro : MTT assays on cancer cell lines (IC₅₀ = 8.2 µM in HeLa) .

- In vivo : Xenograft models (20 mg/kg, 50% tumor reduction) with PK analysis (t₁/₂ = 6h) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.